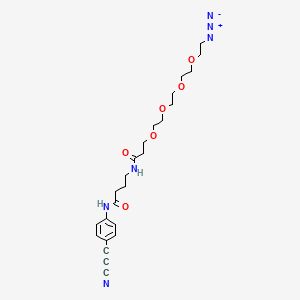

APN-C3-PEG4-azide

Descripción general

Descripción

APN-C3-PEG4-azide is a compound that belongs to the class of thiol-specific conjugation reagents. It consists of a thiol-reactive 3-arylpropiolonitrile group and an azide group, linked via a polyethylene glycol spacer. This compound is known for its stability in aqueous media and its ability to form stable thioether linkages without the risk of subsequent side reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of APN-C3-PEG4-azide involves the coupling of a thiol-reactive 3-arylpropiolonitrile group with an azide group through a polyethylene glycol spacer. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The process is carried out under controlled temperature and pH conditions to ensure the stability and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is typically produced in batch reactors, followed by purification steps such as chromatography and crystallization to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

APN-C3-PEG4-azide undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group in this compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) with molecules containing alkyne groups.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst

Common Reagents and Conditions

Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azide and alkyne groups.

Strained Alkynes: Such as DBCO and BCN, used in SPAAC reactions to form stable triazole linkages

Major Products Formed

The major products formed from these reactions are stable triazole linkages, which are commonly used in bioconjugation and drug development applications .

Aplicaciones Científicas De Investigación

Applications in Bioconjugation

APN-C3-PEG4-azide is particularly valuable in bioconjugation processes due to its ability to form stable thioether linkages with cysteine residues in proteins. This specificity minimizes side reactions that are common with other coupling agents like maleimides . The key applications include:

- Protein Labeling : The azide group can react with alkyne-functionalized probes to label proteins for imaging or tracking within biological systems.

- Therapeutic Conjugates : By linking drugs to antibodies or proteins, this compound enables the development of targeted therapies that enhance drug efficacy while reducing systemic toxicity.

Click Chemistry Applications

The azide functionality of this compound plays a crucial role in click chemistry, a powerful tool for creating stable covalent bonds between biomolecules. The benefits include:

- High Efficiency : The reaction between azides and alkynes forms stable 1,2,3-triazole linkages rapidly and with minimal by-products .

- Versatility : This compound can be used with various alkyne-containing molecules, making it suitable for diverse applications in both research and therapeutic settings .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems enhances the solubility and bioavailability of therapeutic agents. Key advantages include:

- Improved Solubility : The PEG spacer increases the aqueous solubility of conjugated drugs, facilitating their administration and distribution within the body .

- Targeted Delivery : By conjugating drugs to specific targeting moieties (e.g., antibodies), this compound enables selective delivery to diseased tissues, improving therapeutic outcomes while minimizing side effects .

Case Study 1: Antibody-drug Conjugates (ADCs)

Recent studies have highlighted the use of this compound in the synthesis of ADCs. For instance, researchers have successfully linked cytotoxic drugs to monoclonal antibodies using this compound to create stable conjugates that retain therapeutic activity while enhancing specificity towards cancer cells .

| Aspect | Details |

|---|---|

| Drug Used | Doxorubicin |

| Target Molecule | Anti-EGFR antibody |

| Conjugation Method | Click chemistry with azide-aligned alkyne |

| Stability | High stability under physiological conditions |

Case Study 2: Imaging Applications

In another application, this compound was utilized to label proteins for imaging studies, demonstrating its effectiveness in tracking protein localization within cells using fluorescence microscopy. This application underscores the compound's utility in both basic research and clinical diagnostics .

Mecanismo De Acción

The mechanism of action of APN-C3-PEG4-azide involves the specific coupling of its thiol-reactive 3-arylpropiolonitrile group with cysteine thiol groups in biomolecules. This results in the formation of stable thioether linkages. The azide group can then participate in click chemistry reactions to form triazole linkages, enabling the efficient and selective formation of covalent bonds between biomolecules .

Comparación Con Compuestos Similares

APN-C3-PEG4-azide can be compared with other similar compounds such as:

APN-PEG4-azide: Similar in structure but with different spacer lengths and functional groups.

DBCO-PEG4-azide: Contains a dibenzocyclooctyne group instead of a 3-arylpropiolonitrile group, used in strain-promoted cycloaddition reactions.

BCN-PEG4-azide: Contains a bicyclononyne group, also used in strain-promoted cycloaddition reactions.

The uniqueness of this compound lies in its stability in aqueous media and its ability to form stable thioether linkages without the risk of subsequent side reactions, making it a valuable reagent in bioconjugation and drug development .

Actividad Biológica

APN-C3-PEG4-azide is a specialized compound utilized in bioconjugation and drug delivery systems. This non-cleavable linker features an azide group, which allows for selective reactions in click chemistry applications. Its structure and properties make it particularly useful in the development of antibody-drug conjugates (ADCs) and other therapeutic modalities.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 500.6 g/mol

- Purity : 95%

- CAS Number : 2183440-32-4

- Storage Conditions : -20 °C

The azide functional group in this compound is crucial for its application in click chemistry, allowing it to react with alkyne-containing molecules to form stable triazole linkages. This reaction is not only efficient but also produces minimal side products, making it ideal for precise bioconjugation .

This compound operates primarily through the following mechanisms:

- Click Chemistry : The azide group facilitates the formation of triazole bonds with terminal alkyne groups, enabling the creation of stable conjugates under mild conditions.

- Targeted Delivery : By linking therapeutic agents to antibodies or other targeting moieties, this compound enhances the specificity of drug delivery systems, potentially improving therapeutic efficacy while reducing off-target effects.

Antibody-Drug Conjugates (ADCs)

ADCs are an emerging class of therapeutics that combine the specificity of antibodies with the cytotoxicity of drugs. This compound serves as a linker in ADC formulations, allowing for the attachment of cytotoxic agents to antibodies that target specific cancer cells. This approach enhances the therapeutic index by concentrating the drug's action on tumor cells while sparing healthy tissues.

Case Study: Efficacy of ADCs Using this compound

In a study involving a novel ADC utilizing this compound, researchers demonstrated enhanced cytotoxicity against HER2-positive breast cancer cells compared to traditional chemotherapeutics alone. The ADC showed a significant reduction in tumor size in xenograft models, indicating improved targeting and efficacy .

Lysosomal Targeting Chimera (LYTAC)

This compound can be employed in LYTAC research, which focuses on enhancing the delivery of therapeutics to lysosomes for degradation of disease-causing proteins. By conjugating this compound with ligands that bind to asialoglycoprotein receptors (ASGPR), researchers can facilitate targeted internalization into hepatocytes, leading to effective cargo delivery for RNA or Cas9 complexes .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity and applications of this compound:

Propiedades

IUPAC Name |

4-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-N-[4-(2-cyanoethynyl)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O6/c25-10-1-3-21-5-7-22(8-6-21)29-24(32)4-2-11-27-23(31)9-13-33-15-17-35-19-20-36-18-16-34-14-12-28-30-26/h5-8H,2,4,9,11-20H2,(H,27,31)(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVJRGOKGCBEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.